

An In-Depth Technical Guide to the Triazole Fungicide Bromuconazole

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Compound of Interest

Compound Name: *Bromuconazole*

Cat. No.: *B039883*

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Introduction

Triazole fungicides are a critical class of agrochemicals used to protect a wide range of crops from fungal diseases. Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme sterol 14 α -demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. This disruption of ergosterol synthesis leads to impaired fungal growth and, ultimately, cell death.

Bromuconazole, a member of the triazole family, is a systemic fungicide effective against a broad spectrum of phytopathogenic fungi. This technical guide provides a comprehensive overview of **bromuconazole**, including its synthesis, mechanism of action, fungicidal efficacy, toxicological profile, and environmental fate. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole	[1]
CAS Number	116255-48-2	
Molecular Formula	C ₁₃ H ₁₂ BrCl ₂ N ₃ O	
Molecular Weight	377.06 g/mol	
Melting Point	84 °C	
Water Solubility	33.5 mg/L (at 20 °C)	
LogP (Kow)	3.24	

Synthesis of Bromuconazole

The chemical synthesis of **bromuconazole** involves a multi-step process. While specific proprietary details of industrial synthesis may vary, the general chemical pathway is understood. A representative synthesis scheme is outlined below.

Experimental Protocol: Synthesis of Bromuconazole

Objective: To synthesize **bromuconazole** from commercially available starting materials.

Materials:

- 2,4-dichloroacetophenone
- 1,2-propanediol
- p-toluenesulfonic acid (catalyst)
- N-Bromosuccinimide (NBS)
- 1H-1,2,4-triazole

- Sodium hydride (NaH)
- Toluene
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

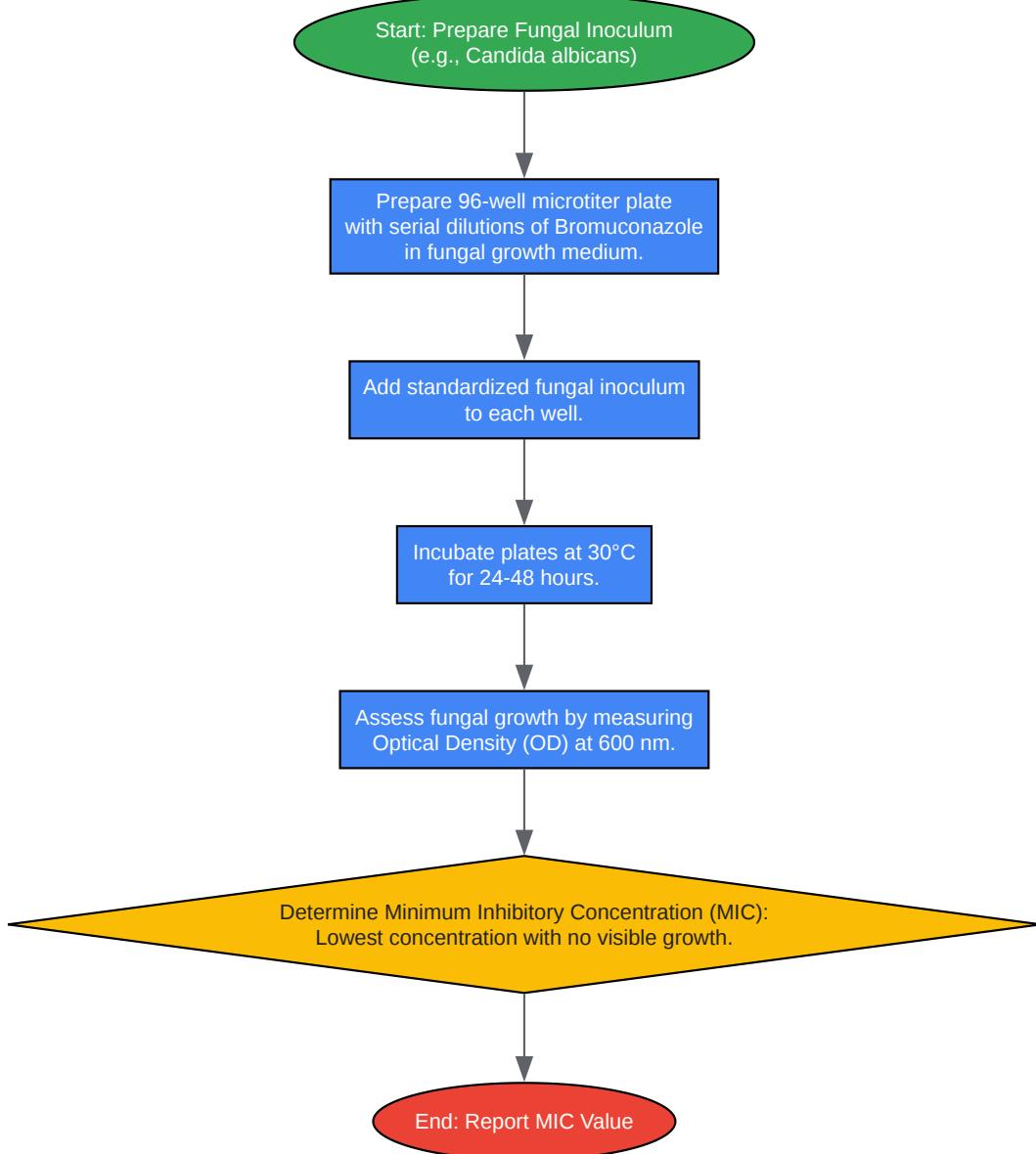
- Step 1: Ketalization. 2,4-dichloroacetophenone is reacted with 1,2-propanediol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene. The mixture is heated at reflux with a Dean-Stark apparatus to remove water, driving the reaction to completion to form the corresponding ketal.
- Step 2: Bromination. The ketal is then brominated using N-Bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide, to introduce a bromine atom.
- Step 3: Nucleophilic Substitution. The brominated intermediate is reacted with the sodium salt of 1H-1,2,4-triazole. The triazole salt is prepared by reacting 1H-1,2,4-triazole with a strong base like sodium hydride in an anhydrous solvent such as DMF. This reaction introduces the triazole ring to the molecule.
- Step 4: Cyclization and Bromination. The resulting intermediate undergoes a cyclization reaction, followed by another bromination step to yield the tetrahydrofuran ring with the bromo substituent.
- Step 5: Purification. The crude **bromuconazole** is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The structure of the final

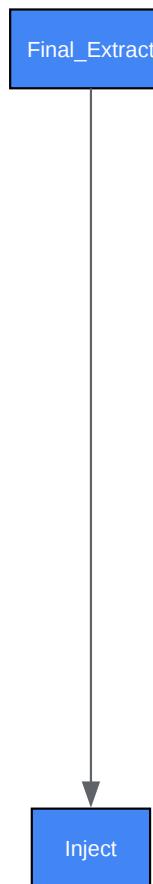
product is confirmed by spectroscopic methods (^1H NMR, ^{13}C NMR, and Mass Spectrometry).

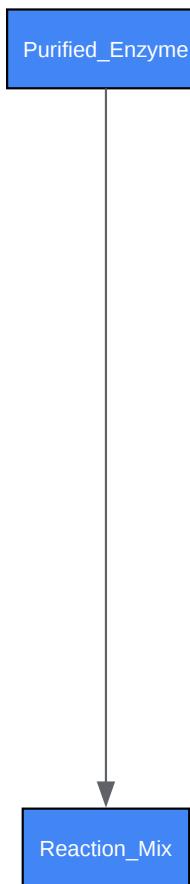
Note: This is a generalized protocol and requires optimization of reaction conditions, stoichiometry, and purification methods for high yield and purity.

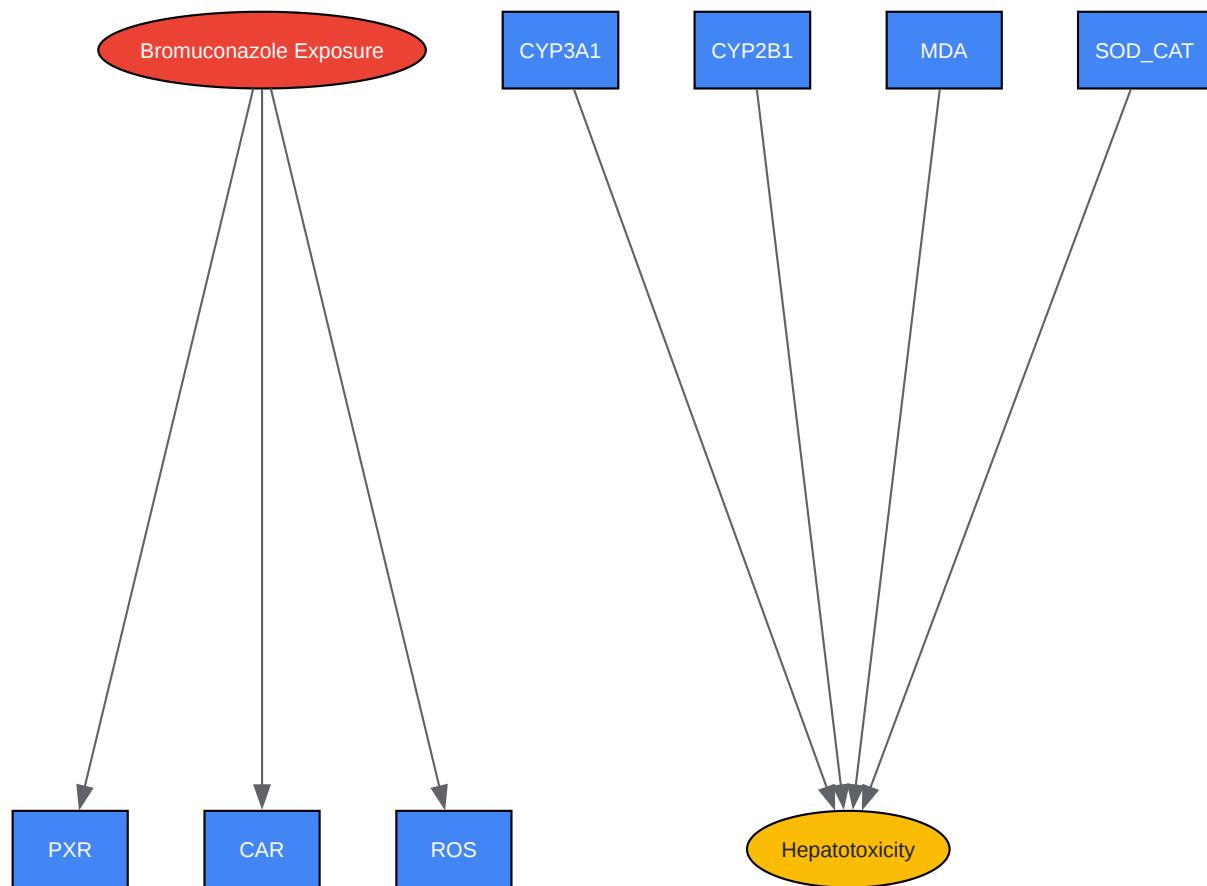
Mechanism of Action: Inhibition of CYP51

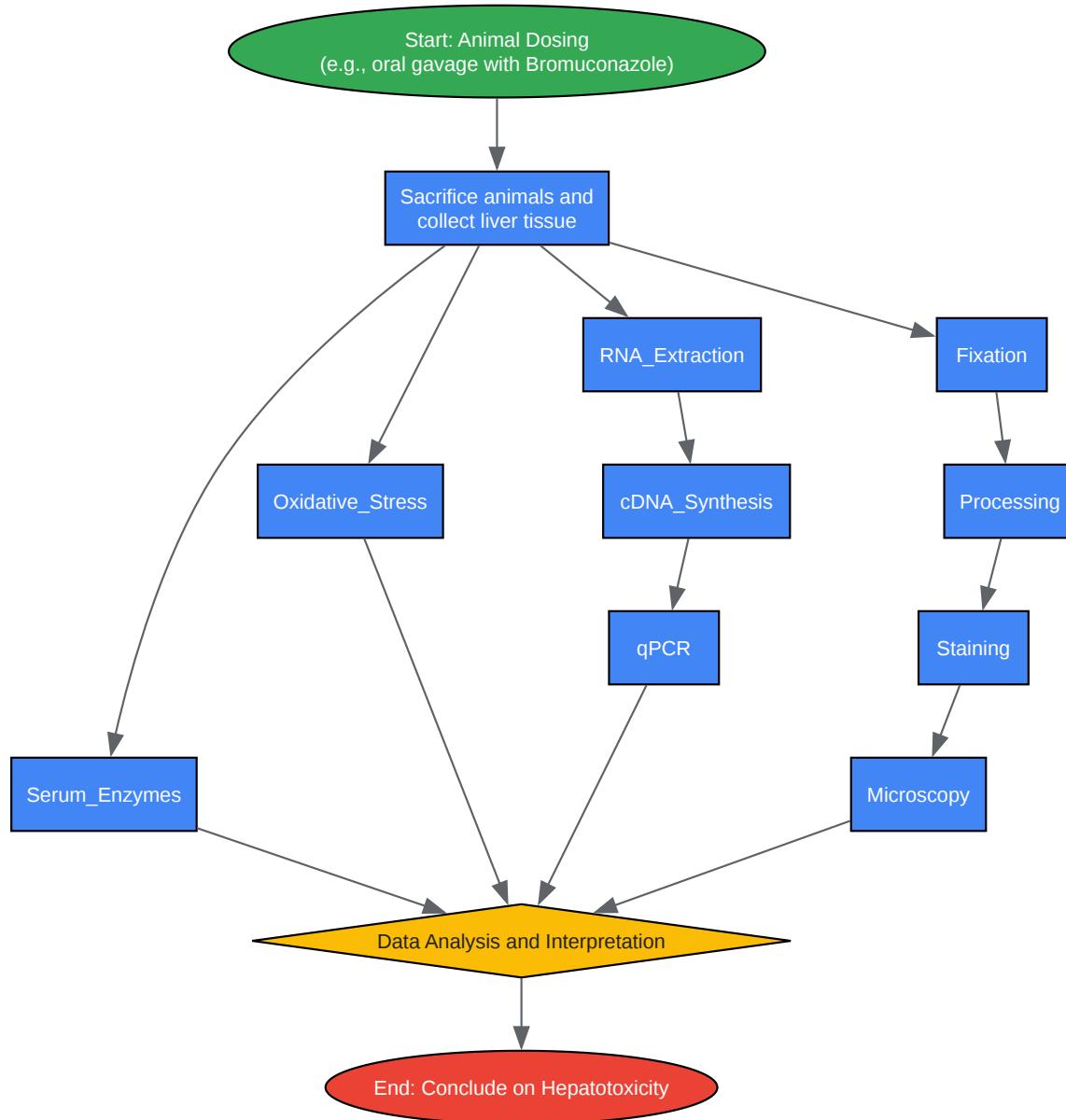
The primary target of **bromuconazole** and other triazole fungicides is the fungal cytochrome P450 enzyme, sterol 14 α -demethylase (CYP51). This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the main sterol in fungal cell membranes.











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Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **bromuconazole** against a target fungal species.

Materials:

- 96-well microtiter plates
- Standardized fungal inoculum (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- Fungal growth medium (e.g., RPMI-1640)
- **Bromuconazole** stock solution
- Spectrophotometer (plate reader)

Procedure:

- Preparation of **Bromuconazole** Dilutions: A serial two-fold dilution of the **bromuconazole** stock solution is prepared in the 96-well plates using the fungal growth medium to achieve a range of final concentrations.
- Inoculum Preparation: The fungal inoculum is prepared and standardized according to established protocols (e.g., CLSI M27-A3 for yeasts or M38-A2 for filamentous fungi) to a final concentration of approximately $0.5\text{-}2.5 \times 10^3$ cells/mL.
- Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
- Incubation: The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of **bromuconazole** that causes a significant inhibition of fungal growth (e.g., $\geq 50\%$ or $\geq 90\%$ reduction in turbidity) compared to the growth control. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[\[2\]](#)

Workflow for In Vitro Antifungal Susceptibility Testing.

Fungicidal Efficacy

Bromuconazole exhibits a broad spectrum of activity against various phytopathogenic fungi. The following table summarizes some of the reported efficacy data.

Fungal Species	Disease	Crop	IC50 (µg/mL)	Reference
Puccinia triticina	Leaf rust	Wheat	0.05 - 0.2	
Mycosphaerella fijiensis	Black Sigatoka	Banana	0.01 - 0.05	
Septoria tritici	Septoria leaf blotch	Wheat	0.1 - 0.5	
Uncinula necator	Powdery mildew	Grape	0.02 - 0.1	
Botrytis cinerea	Grey mould	Various	0.5 - 2.0	[3]

Residue Analysis

The detection and quantification of **bromuconazole** residues in environmental and agricultural samples are crucial for regulatory purposes and food safety. The most common analytical technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.[4][5]

Experimental Protocol: Bromuconazole Residue Analysis in Crops by LC-MS/MS

Objective: To quantify **bromuconazole** residues in a crop matrix.

Materials:

- Homogenizer
- Centrifuge

- LC-MS/MS system (Triple Quadrupole)
- C18 analytical column
- Acetonitrile (ACN)
- Water (LC-MS grade)
- Formic acid
- QuEChERS extraction salts and d-SPE cleanup tubes (e.g., containing PSA, C18, and MgSO₄)
- **Bromuconazole** analytical standard

Procedure:

- Sample Preparation (QuEChERS):
 - A representative sample of the crop (e.g., 10 g) is homogenized.
 - The homogenized sample is extracted with acetonitrile and QuEChERS extraction salts.
 - The mixture is shaken vigorously and then centrifuged.
 - An aliquot of the supernatant is transferred to a d-SPE tube for cleanup.
 - The mixture is vortexed and centrifuged again.
 - The final extract is filtered and diluted for LC-MS/MS analysis.[\[6\]](#)
- LC-MS/MS Analysis:
 - An aliquot of the prepared extract is injected into the LC-MS/MS system.
 - Chromatographic separation is achieved on a C18 column with a mobile phase gradient of water and acetonitrile, both typically containing a small amount of formic acid.

- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of **bromuconazole**.
- Quantification is performed using a matrix-matched calibration curve prepared with the **bromuconazole** analytical standard.

Workflow for **Bromuconazole** Residue Analysis.

Advanced Studies on the Mechanism of Action

Experimental Protocol: Recombinant CYP51 Expression, Purification, and Inhibition Assay

Objective: To express and purify recombinant fungal CYP51 and determine the IC50 value of **bromuconazole**.

Materials:

- Fungal CYP51 gene
- *E. coli* expression vector (e.g., pET series) and expression host (e.g., BL21(DE3))
- IPTG for induction
- Cell lysis buffer and sonicator
- Detergents for membrane protein solubilization (e.g., sodium cholate)
- Ni-NTA affinity chromatography column
- Imidazole for elution
- Cytochrome P450 reductase
- Lanosterol (substrate)
- NADPH
- HPLC or GC-MS for analysis

Procedure:

- Expression and Purification:
 - The fungal CYP51 gene is cloned into an *E. coli* expression vector, often with a His-tag for purification.[7][8]
 - The vector is transformed into a suitable *E. coli* expression strain.
 - Protein expression is induced with IPTG.
 - Cells are harvested, lysed, and the membrane fraction containing CYP51 is solubilized.[9]
 - The solubilized protein is purified using Ni-NTA affinity chromatography.[7][9]
- CYP51 Inhibition Assay:
 - A reaction mixture is prepared containing the purified CYP51, cytochrome P450 reductase, lanosterol, and NADPH.
 - **Bromuconazole** is added at various concentrations.
 - The reaction is incubated at 37°C.
 - The reaction is stopped, and the sterols are extracted.
 - The conversion of lanosterol to its demethylated product is quantified by HPLC or GC-MS.
 - The IC₅₀ value is calculated from the dose-response curve.

Workflow for CYP51 Expression, Purification, and Inhibition Assay.

Toxicological Profile

Bromuconazole exhibits moderate acute toxicity in mammals.[10] Chronic exposure has been associated with various adverse effects, including hepatotoxicity.

Toxicity Endpoint	Species	Value	Reference
Acute Oral LD50	Rat	365 - 550 mg/kg bw	[11]
Acute Dermal LD50	Rat	> 2000 mg/kg bw	
Acute Inhalation LC50	Rat	> 5.2 mg/L (4h)	
NOAEL (90-day, oral)	Rat	5 mg/kg bw/day	[12]
NOAEL (Developmental)	Rat	10 mg/kg bw/day	
NOAEL (Reproductive)	Rat	2.5 mg/kg bw/day	

Hepatotoxicity and a Novel Signaling Pathway

Recent studies have indicated that **bromuconazole**-induced hepatotoxicity is associated with the modulation of nuclear receptor signaling pathways and the induction of oxidative stress.[\[12\]](#) Specifically, **bromuconazole** has been shown to upregulate the Pregnan X Receptor (PXR) and its target gene CYP3A1, while downregulating the Constitutive Androstane Receptor (CAR) and its target gene CYP2B1.[\[12\]](#)[\[13\]](#) This dysregulation, coupled with increased production of reactive oxygen species (ROS) and lipid peroxidation, contributes to liver damage.[\[12\]](#)

Signaling Pathway of **Bromuconazole**-Induced Hepatotoxicity.

Experimental Protocol: Investigating Bromuconazole-Induced Hepatotoxicity in a Rat Model

Objective: To evaluate the hepatotoxic effects of **bromuconazole** and elucidate the underlying molecular mechanisms.

Materials:

- Wistar rats
- **Bromuconazole**

- Corn oil (vehicle)
- Kits for measuring serum liver enzymes (ALT, AST, ALP)
- Kits for assessing oxidative stress markers (MDA, SOD, CAT)
- Reagents for RNA extraction, cDNA synthesis, and qPCR
- Formalin for tissue fixation
- Hematoxylin and Eosin (H&E) for staining

Procedure:

- Animal Dosing: Male Wistar rats are administered **bromuconazole** orally (e.g., by gavage) at different dose levels for a specified period (e.g., 28 or 90 days). A control group receives the vehicle (corn oil).
- Sample Collection: At the end of the treatment period, animals are sacrificed, and blood and liver tissues are collected.
- Biochemical Analysis: Serum is used to measure the levels of liver enzymes (ALT, AST, ALP). Liver homogenates are used to assess oxidative stress markers (MDA, SOD, CAT).
- Gene Expression Analysis: Total RNA is extracted from liver tissue, reverse-transcribed to cDNA, and the expression levels of PXR, CAR, CYP3A1, and CYP2B1 are quantified by qPCR.
- Histopathological Examination: Liver tissues are fixed in formalin, processed, embedded in paraffin, sectioned, and stained with H&E. The sections are then examined under a microscope for any pathological changes.[\[14\]](#)

Experimental Workflow for Investigating Hepatotoxicity.

Environmental Fate

Triazole fungicides, including **bromuconazole**, can persist in the environment.[\[10\]](#) Their fate is influenced by factors such as soil type, pH, temperature, and microbial activity.

Compartment	Half-life (DT50) in days	Reference
Soil (Aerobic)	30 - 150	[15]
Aquatic Sediment	60 - 200	[16]
Water (Hydrolysis)	Stable at pH 5, 7, 9	
Water (Photolysis)	10 - 30	

Conclusion

Bromuconazole is an effective triazole fungicide with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. This guide has provided a detailed overview of its synthesis, efficacy, and analytical methods for its detection. Furthermore, it has shed light on its toxicological profile, particularly its hepatotoxicity, which involves the modulation of nuclear receptor signaling and the induction of oxidative stress. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of agriculture, environmental science, and drug development, facilitating further investigation and the development of safer and more effective crop protection strategies.

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